molecular formula C26H25N3O6 B12017136 4-(2-(((4-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate CAS No. 769151-52-2

4-(2-(((4-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B12017136
CAS No.: 769151-52-2
M. Wt: 475.5 g/mol
InChI Key: AMMRXNIMEAFMCR-RWPZCVJISA-N
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Description

4-(2-(((4-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C26H25N3O6 and a molecular weight of 475.506 g/mol . This compound is notable for its intricate structure, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(((4-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of 4-Methylbenzoyl Chloride: This is achieved by reacting 4-methylbenzoic acid with thionyl chloride under reflux conditions.

    Amination: The 4-methylbenzoyl chloride is then reacted with an appropriate amine to form the corresponding amide.

    Hydrazonation: The amide is treated with hydrazine hydrate to form the carbohydrazide intermediate.

    Coupling Reaction: Finally, the carbohydrazide is coupled with 3,4-dimethoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(((4-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2-(((4-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(((4-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
  • 4-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Uniqueness

Compared to similar compounds, 4-(2-(((4-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 3,4-dimethoxybenzoate moiety, in particular, can enhance its solubility and bioavailability, making it a more attractive candidate for pharmaceutical applications.

Properties

CAS No.

769151-52-2

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C26H25N3O6/c1-17-4-8-19(9-5-17)25(31)27-16-24(30)29-28-15-18-6-11-21(12-7-18)35-26(32)20-10-13-22(33-2)23(14-20)34-3/h4-15H,16H2,1-3H3,(H,27,31)(H,29,30)/b28-15+

InChI Key

AMMRXNIMEAFMCR-RWPZCVJISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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